(E)-3-Cyclopropyl-acrylic acid ethyl ester
Overview
Description
(E)-3-Cyclopropyl-acrylic acid ethyl ester, or 3-CPAEE, is a synthetic organic compound that has been gaining attention in the scientific research community due to its potential applications in various fields. It has been used in the synthesis of various compounds, including drugs, and has been studied for its potential therapeutic properties.
Scientific Research Applications
- Application : Ethyl 3-cyclopropylacrylate can serve as a substrate for WSs, leading to the formation of fatty acid ethyl esters. These esters can be directly used as biodiesel .
- Application : Ethyl 3-cyclopropylacrylate can influence the sensory properties of flavor compounds, making it relevant in the production of flavor essences .
- Application : Ethyl 3-cyclopropylacrylate serves as an intermediate for synthesizing emulsifiers and stabilizers .
- Application : Ethyl 3-cyclopropylacrylate, when incorporated into paint formulations, can help prevent damage caused by heavy metals and moisture .
Biodiesel Production
Polymerization Co-monomer
Flavor and Fragrance Synthesis
Intermediate for Emulsifiers and Stabilizers
Paint Preservation and Damage Prevention
Odor Analysis and Sensory Properties
Mechanism of Action
Target of Action
Ethyl 3-cyclopropylacrylate is a type of ester, a class of organic compounds. The primary targets of esters are often enzymes that can catalyze their hydrolysis, such as esterases and lipases . These enzymes play crucial roles in various biological processes, including digestion and detoxification.
Mode of Action
The mode of action of Ethyl 3-cyclopropylacrylate, like other esters, involves hydrolysis, a chemical reaction where a water molecule breaks a bond in another molecule . In the case of esters, hydrolysis results in the formation of an alcohol and a carboxylic acid . This reaction can be catalyzed by both acids and bases .
Biochemical Pathways
The hydrolysis of esters, including Ethyl 3-cyclopropylacrylate, is a key step in several biochemical pathways. For instance, it plays a role in the metabolism of fats and oils, where esters derived from glycerol and fatty acids are hydrolyzed to produce free fatty acids . These fatty acids can then be further metabolized to produce energy.
Pharmacokinetics
They are often hydrolyzed to their corresponding alcohols and acids in the body, which can then be further metabolized or excreted . The rate of this hydrolysis can impact the bioavailability of the compound .
Result of Action
The hydrolysis of Ethyl 3-cyclopropylacrylate would result in the production of ethanol and 3-cyclopropylacrylic acid . These products could then participate in various biochemical reactions. For example, ethanol can be metabolized in the liver to produce acetaldehyde, a toxic compound, and then further metabolized to acetic acid, a less harmful substance .
Action Environment
The action of Ethyl 3-cyclopropylacrylate, like other esters, can be influenced by various environmental factors. For instance, the rate of hydrolysis can be affected by the pH of the environment, with the reaction typically occurring faster in acidic or basic conditions . Additionally, temperature can also impact the rate of hydrolysis, with higher temperatures generally increasing the reaction rate .
properties
IUPAC Name |
ethyl (E)-3-cyclopropylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-10-8(9)6-5-7-3-4-7/h5-7H,2-4H2,1H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBCPBSHJYHXQV-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21014-26-6, 5808-99-1 | |
Record name | ethyl (2E)-3-cyclopropylprop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5808-99-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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